molecular formula C5H7BO3 B1435539 (5-Methylfuran-3-yl)boronic acid CAS No. 1146616-02-5

(5-Methylfuran-3-yl)boronic acid

Cat. No.: B1435539
CAS No.: 1146616-02-5
M. Wt: 125.92 g/mol
InChI Key: NEEMMKCUAKEXJF-UHFFFAOYSA-N
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Description

(5-Methylfuran-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 5-methylfuran-3-yl ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The synthesis of this compound typically involves the reaction of 5-methylfuran-3-ol with a boronic acid derivative under mild conditions.

  • Grignard Reaction: Another method involves the reaction of 5-methylfuran-3-ol with a Grignard reagent followed by oxidation to form the boronic acid.

  • Metal-Catalyzed Coupling: Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired scale and application.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

  • Oxidizing Agents: Such as hydrogen peroxide or iodine for oxidation reactions.

  • Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Cross-Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

The primary target of (5-Methylfuran-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that the compound is a solid with a melting point of 72-77 °c , suggesting it may have good stability under normal conditions.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be sensitive to the presence of water and oxygen . Therefore, the reaction typically needs to be carried out under an inert atmosphere . Additionally, the reaction is also influenced by temperature, with higher temperatures often leading to increased reaction rates .

Scientific Research Applications

(5-Methylfuran-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.

  • Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme inhibitors.

  • Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • 2-Furanylboronic Acid: Similar structure but lacks the methyl group at the 5-position.

  • 3-Furanylboronic Acid: Similar structure but with the boronic acid group at the 3-position.

  • Thienylboronic Acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: (5-Methylfuran-3-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various fields of science and industry. Its unique properties and wide range of applications make it a valuable compound in organic synthesis and beyond.

Properties

IUPAC Name

(5-methylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEMMKCUAKEXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC(=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146616-02-5
Record name (5-methylfuran-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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